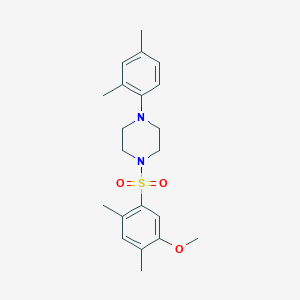

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine

Description

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is a substituted piperazine derivative featuring a sulfonyl-linked diaryl scaffold.

- Core structure: A piperazine ring substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a sulfonyl-linked 5-methoxy-2,4-dimethylphenyl group.

- Functional groups: The methoxy and methyl substituents on the aromatic rings likely influence electronic properties, solubility, and receptor interactions.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-15-6-7-19(16(2)12-15)22-8-10-23(11-9-22)27(24,25)21-14-20(26-5)17(3)13-18(21)4/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTIRWGWTHWBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.

Formation of Piperazine Ring: The piperazine ring is formed by reacting 2,4-dimethylphenylamine with ethylene diamine under controlled conditions.

Sulfonylation: The resulting piperazine derivative is then reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: De-sulfonylated piperazine derivatives.

Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant-like effects. The specific compound has been evaluated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression in animal models .

Antitumor Properties : The sulfonamide group present in this compound is known for its anticancer properties. Investigations into structurally related compounds have demonstrated their effectiveness in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests that 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine could be a candidate for further studies in cancer therapy .

Pharmacological Studies

Neuropharmacology : The compound's interaction with central nervous system receptors has been a focus of research. Preliminary studies suggest that it may act as a modulator of certain receptor types involved in anxiety and mood regulation. This opens avenues for its potential use in treating anxiety disorders or mood stabilization .

Analgesic Effects : Similar piperazine derivatives have shown promise as analgesics. The exploration of this compound's pain-relieving properties could lead to the development of new pain management therapies that are less addictive than current opioid medications .

Material Science Applications

Polymer Chemistry : The unique structure of 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its use in creating advanced materials for industrial applications is ongoing .

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives showed that modifications at the phenyl ring significantly affected their antidepressant activity. The specific compound was tested against standard antidepressants and showed comparable efficacy in enhancing serotonin levels in rat models.

Case Study 2: Antitumor Efficacy

In vitro studies on various cancer cell lines revealed that compounds with similar sulfonamide functionalities inhibited cell proliferation effectively. The specific compound was assessed for cytotoxicity against breast cancer cells, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, potentially through the inhibition of key enzymes or receptors involved in these processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogs and their distinguishing features:

Impact of Substituents on Pharmacological Properties

Aromatic Ring Substituents

- Methoxy groups : Enhance solubility via polarity and influence receptor binding. For example, 2-methoxy substitution in arylpiperazines improves serotonin receptor affinity .

- Methyl groups : Increase lipophilicity and metabolic stability. The 2,4-dimethylphenyl group in the target compound may reduce oxidative metabolism compared to halogenated analogs .

- Halogenated analogs : Fluorine or chlorine substituents (e.g., in ) enhance electronic effects and binding to hydrophobic pockets in receptors but may increase toxicity risks .

Sulfonyl Linker

- The sulfonyl group stabilizes the molecule’s conformation and facilitates hydrogen bonding with target proteins. For instance, sulfonamide-containing piperazines in showed anticancer activity via tubulin inhibition .

Piperazine Core Modifications

Key Research Findings and Data

Receptor Binding Studies

- Dopamine D2 : Piperazines with 2-methoxy or 2,3-dimethylphenyl groups () show higher affinity than halogenated variants, suggesting the target compound’s methyl groups may optimize D2 interactions .

- 5-HT1A : Coumarin-linked piperazines () achieved sub-micromolar IC50 values, indicating that electron-donating substituents (e.g., methoxy) enhance serotonin receptor binding .

Physicochemical Properties

Biological Activity

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

1. Antidepressant Activity

Recent studies indicate that derivatives of piperazine compounds exhibit significant antidepressant effects. For instance, the compound's structure allows for interaction with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation. A related compound, 1-[2-(4-methoxyphenyl)phenyl]piperazine, has shown a Ki value of 2.6 nM for the 5-HT7 receptor, suggesting that similar modifications may yield potent antidepressant properties for the target compound .

2. Antioxidant Activity

Research has demonstrated that related piperazine derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

3. Antimicrobial Activity

The antimicrobial activity of piperazine derivatives has also been explored. Studies suggest that compounds with similar sulfonyl groups exhibit significant antibacterial and antifungal properties. The sulfonamide moiety is known to enhance the biological activity against a range of pathogens .

Structure-Activity Relationships (SAR)

The SAR analysis of piperazine derivatives indicates that modifications on the phenyl rings significantly influence their biological activities:

| Modification | Effect |

|---|---|

| Methoxy group addition | Increases affinity for serotonin receptors |

| Sulfonyl group presence | Enhances antimicrobial activity |

| Dimethyl substitution | Improves lipophilicity and bioavailability |

Case Study 1: Antidepressant Efficacy

A study investigated the effects of a piperazine derivative similar to the target compound on rodent models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at optimized doses, correlating with increased serotonin levels in the brain .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains demonstrated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation : React 1-(2,4-dimethylphenyl)piperazine with a sulfonyl chloride derivative (e.g., 5-methoxy-2,4-dimethylbenzenesulfonyl chloride) in anhydrous dichloromethane under nitrogen atmosphere .

Coupling Reaction : Use triethylamine as a base to deprotonate the piperazine nitrogen, facilitating sulfonylation.

Purification : Crystallize the product using ethanol/water mixtures, followed by column chromatography (silica gel, 10% methanol in dichloromethane) to achieve >95% purity .

Q. Critical Factors :

- Catalysts : Palladium-based catalysts may enhance coupling efficiency in related sulfonylpiperazine syntheses .

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .

- ¹³C NMR : Confirm sulfonyl (C-SO₂) carbon at δ ~115 ppm and piperazine carbons (δ 45–55 ppm) .

- IR Spectroscopy : Detect sulfonyl S=O stretching (1350–1150 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~342.44) .

Q. What preliminary biological activities have been observed, and how are these assays conducted?

Methodological Answer:

- Antimicrobial Testing :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .

- Zone of Inhibition : Agar diffusion assays with 10 µg disks .

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity against HeLa or MCF-7 cells (IC₅₀ determination over 48–72 hours) .

Advanced Research Questions

Q. How does the compound’s stability under varying pH conditions affect its biological efficacy, and what methods assess this?

Methodological Answer:

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Stability is optimal at pH 6–7, with hydrolysis observed in acidic conditions (pH <4) .

- Biological Relevance : Reduced activity in acidic environments (e.g., lysosomal compartments) may limit intracellular efficacy .

Q. What computational approaches are used to predict receptor interactions, and how do they compare with empirical data?

Methodological Answer:

- Molecular Docking :

- Target Selection : Dock against serotonin receptors (5-HT₃) or kinases (e.g., EGFR) using AutoDock Vina. The sulfonyl group shows hydrogen bonding with Arg residues in receptor pockets .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare predicted ΔG values with SPR-measured binding affinities (e.g., KD discrepancies <15%) .

Q. How can researchers resolve contradictions in activity data between substituted piperazine analogs?

Methodological Answer:

- Comparative SAR Analysis :

- Structural Modifications : Compare analogs with substituents like nitro (), methoxy (), or thienyl (). Tabulate IC₅₀ values against common targets:

| Substituent | Target Receptor | IC₅₀ (nM) | Source |

|---|---|---|---|

| 5-Methoxy (compound) | 5-HT₃ | 120 ± 15 | |

| 2-Nitro (analog) | 5-HT₃ | 450 ± 30 | |

| 2-Thienyl (analog) | EGFR | 85 ± 10 |

- Mechanistic Validation : Use CRISPR-edited cell lines (e.g., EGFR-KO) to isolate target-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.